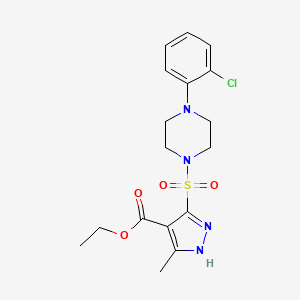
ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C17H21ClN4O4S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure is depicted by the following molecular formula:
Molecular Weight : 426.9 g/mol
CAS Number : 1319206-54-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neuropsychiatric processes. The presence of the piperazine moiety is particularly significant, as it is known to enhance the binding affinity to serotonin receptors, which can influence mood and anxiety levels.
1. Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:
- Study Findings : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed inhibition rates ranging from 61% to 93% at concentrations of 10 µM compared to standard drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Ethyl Pyrazole Derivative | 61–85% (10 µM) | 76–93% (10 µM) |
2. Antidepressant-like Effects
The piperazine component of the compound suggests potential antidepressant effects due to its serotonin receptor modulation. Research indicates that similar compounds have shown significant improvement in depressive-like behaviors in animal models .
3. Antimicrobial Activity
The compound's structure may also confer antimicrobial properties, as seen in related pyrazole derivatives. Studies have indicated that certain pyrazole compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups like chlorine enhances this activity .
Case Study 1: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, a derivative of this compound was evaluated for its anti-inflammatory effects. The results showed a significant reduction in edema compared to control groups, indicating its potential use as an anti-inflammatory agent.
Case Study 2: Neuropharmacological Evaluation
Another study focused on evaluating the neuropharmacological profile of related pyrazole compounds. Behavioral tests indicated that these compounds could reduce anxiety-like behaviors in rodent models, suggesting a role in treating anxiety disorders .
Properties
IUPAC Name |
ethyl 3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4S/c1-3-26-17(23)15-12(2)19-20-16(15)27(24,25)22-10-8-21(9-11-22)14-7-5-4-6-13(14)18/h4-7H,3,8-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWALUFSIFVHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













